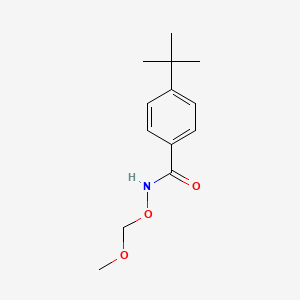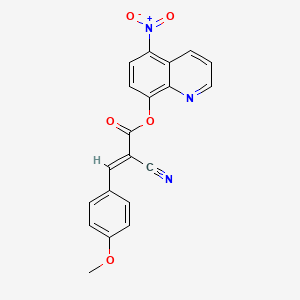
(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate, commonly known as Nitro-PPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Nitro-PPCA is a synthetic compound that is used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Nitro-PPCA is not well understood. However, it is believed to act as an electrophilic reagent, which reacts with various nucleophiles such as amines, alcohols, and thiols to form covalent bonds. Nitro-PPCA is also believed to act as a Michael acceptor, which reacts with various nucleophiles such as thiols and amines to form a Michael adduct.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Nitro-PPCA are not well understood. However, it has been reported that Nitro-PPCA has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Nitro-PPCA has also been reported to have anti-cancer properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Nitro-PPCA in lab experiments is its high reactivity, which makes it a useful reagent for the synthesis of various organic compounds. Nitro-PPCA is also relatively easy to synthesize and purify, making it a cost-effective reagent. However, one of the limitations of using Nitro-PPCA in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
For the use of Nitro-PPCA in scientific research include the development of new synthetic methodologies, fluorescent dyes, and anti-inflammatory and anti-cancer compounds.
Métodos De Síntesis
Nitro-PPCA is synthesized by reacting 5-nitroquinoline-8-carbaldehyde with 4-methoxyphenylacetonitrile in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
Nitro-PPCA has potential applications in various fields of scientific research. It is used in the synthesis of various organic compounds such as heterocyclic compounds, which have applications in the pharmaceutical industry. Nitro-PPCA is also used in the synthesis of chiral compounds, which have applications in the field of asymmetric synthesis. Nitro-PPCA is also used in the synthesis of fluorescent dyes, which have applications in the field of bioimaging.
Propiedades
IUPAC Name |
(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c1-27-15-6-4-13(5-7-15)11-14(12-21)20(24)28-18-9-8-17(23(25)26)16-3-2-10-22-19(16)18/h2-11H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNGWHGEOMRRMM-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

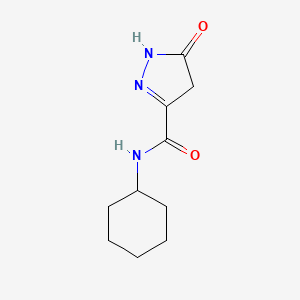
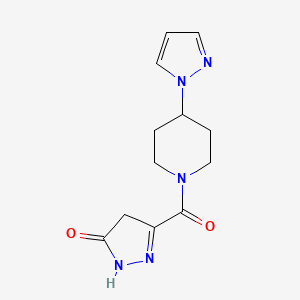
![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)
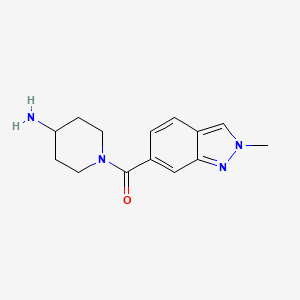
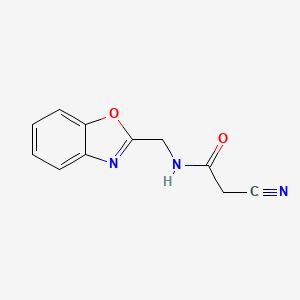
![1H-Imidazole-4,5-dicarboxylic acid bis-[(2-methoxy-phenyl)-amide]](/img/structure/B6638785.png)
![N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)
![3,4-dihydro-2(1H)-isoquinolinyl{3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-5-nitrophenyl}methanone](/img/structure/B6638792.png)
![N-[4-(2-aminoethyl)phenyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6638799.png)
![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)
![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)
